Home > Products > Screening Compounds P70385 > 7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione - 941936-99-8

7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3014245
CAS Number: 941936-99-8
Molecular Formula: C16H25N5O2
Molecular Weight: 319.409
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin * Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus. [, , ] It improves glycemic control by inhibiting the degradation of incretin hormones like Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion. [] Linagliptin is generally well-tolerated and exhibits a favorable safety profile. [] * Relevance: Linagliptin shares a core 3-methyl-1H-purine-2,6(3H,7H)-dione scaffold with 7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. Both compounds feature substitutions at the 7 and 8 positions of the purine ring, though the specific substituents differ. The presence of piperidine rings in both structures further highlights their structural similarity.

2. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride * Compound Description: This compound (abbreviated as '2' in the source) and its 8-alkylamino substituted derivatives were investigated for cardiovascular activity, including antiarrhythmic and hypotensive effects, as well as their affinity for α1- and α2-adrenoreceptors. [] Compound 2 demonstrated strong prophylactic antiarrhythmic activity in experimental models. [] * Relevance: This compound shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The presence of a substituted propyl chain at the 7 position in both compounds, albeit with different substituents, highlights their structural relationship.

3. 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione * Compound Description: This compound is another name for Linagliptin, a potent and selective DPP-4 inhibitor used in the treatment of Type 2 Diabetes Mellitus. [] * Relevance: As a different name for Linagliptin, its relevance is identical to that described above for Linagliptin. It shares the core 3-methyl-1H-purine-2,6(3H,7H)-dione scaffold and substituted piperidine ring with 7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione.

4. 8-[(3r)-3-amino-1-pipéridinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-méthyl-1-[(4-méthyl-2-quinazolinyl)méthyl]-1h-purine-2,6-dione * Compound Description: This compound, also referred to as Linagliptin, is the subject of research regarding the development of stable pharmaceutical compositions. [] These compositions typically include excipients like mannitol, copovidone, and magnesium stearate to enhance the stability, bioavailability, and manufacturability of the drug. [] * Relevance: As yet another name for Linagliptin, its structural relevance to 7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is the same as described previously.

5. 7-but-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790) * Compound Description: CD1790 is a major metabolite of Linagliptin, formed through a two-step metabolic pathway involving CYP3A4-mediated oxidation and subsequent reduction by aldo-keto reductases. [] Despite being a metabolite, CD1790 constitutes a significant portion of systemic exposure after Linagliptin administration. [] * Relevance: CD1790 is closely related to both Linagliptin and the target compound, sharing the core 3-methyl-1H-purine-2,6(3H,7H)-dione structure and bearing a substituted piperidine ring at position 8. This close structural similarity further emphasizes the relevance of Linagliptin and its analogs to the target compound.

6. 7-but-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604) * Compound Description: CD10604 is a key intermediate in the metabolic pathway of Linagliptin, ultimately leading to the formation of the major metabolite CD1790. [] It is formed via CYP3A4-mediated oxidation of Linagliptin and subsequently undergoes stereoselective reduction to form CD1790. [] * Relevance: As a direct precursor to the Linagliptin metabolite CD1790, CD10604 also exhibits significant structural similarity to both Linagliptin and 7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The presence of the core 3-methyl-1H-purine-2,6(3H,7H)-dione scaffold and a modified piperidine ring at position 8 emphasizes this relationship.

7. 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione * Compound Description: This compound (referred to as 'B' in the source) served as a key intermediate in the synthesis of a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives investigated for their antiasthmatic activity. [] These derivatives were designed based on the vasodilatory properties of xanthene derivatives and the potential of phosphodiesterase 3 inhibitors as antiasthmatic agents. [] * Relevance: Although structurally distinct from 7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, this compound belongs to the broader class of xanthene derivatives, which are known for their vasodilatory activity. The exploration of this compound and its derivatives for antiasthmatic properties highlights the therapeutic potential of structurally similar compounds, including the target compound, in addressing pulmonary diseases.

8. 8-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (Compound 16) * Compound Description: Compound 16 is a highly selective antagonist of the adenosine A2B receptor, exhibiting >370-fold selectivity over other adenosine receptor subtypes. [] This high selectivity and nanomolar affinity make it a valuable tool for investigating the role of A2B receptors in various physiological and pathological processes. [] * Relevance: While not sharing the same core structure, this compound belongs to the class of adenosine receptor ligands, highlighting the broader pharmacological context of purine-based compounds, including 7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione. The diverse pharmacological activities of these related compounds underscore the potential of the target compound to interact with various biological targets.

Properties

CAS Number

941936-99-8

Product Name

7-isobutyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-(2-methylpropyl)purine-2,6-dione

Molecular Formula

C16H25N5O2

Molecular Weight

319.409

InChI

InChI=1S/C16H25N5O2/c1-10(2)9-21-12-13(19(4)16(23)18-14(12)22)17-15(21)20-7-5-11(3)6-8-20/h10-11H,5-9H2,1-4H3,(H,18,22,23)

InChI Key

TXQCBMAAASEMMC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.